Enhanced Kinase Inhibition Potency Compared to Non-Fluorinated tert-Butyl Analog
In a direct head-to-head comparison, the target compound 2-(2-fluoropropan-2-yl)pyrimidin-4-amine was used to synthesize a series of naphthyridine-based MAP4K1 inhibitors. The fluorinated derivative (Compound 4 in patent WO2023288264) demonstrated a significantly higher inhibitory potency than its tert-butyl analog (Compound 3).
tert-Butyl analog: IC50 23 nM
~10-fold difference
| Evidence Dimension | MAP4K1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.34 nM (for the derivative incorporating 2-(2-fluoropropan-2-yl)pyrimidin-4-amine) [1] |
| Comparator Or Baseline | IC50 = 23 nM (for the analogous tert-butyl derivative) [2] |
| Quantified Difference | Approximately 10-fold improvement in potency. |
| Conditions | Biochemical kinase inhibition assay against human MAP4K1; 10-point, 4-fold serial dilution starting from a 10 mM DMSO stock [REFS-1, REFS-2]. |
Why This Matters
This ~10-fold improvement in on-target potency is a critical differentiator, as it allows for lower drug doses to achieve the same pharmacological effect, potentially reducing the risk of off-target toxicity and improving the therapeutic window.
- [1] BindingDB Database. (2023). Entry for BDBM582608 (WO2023288264, Compound 4). View Source
- [2] BindingDB Database. (2023). Entry for BDBM582607 (WO2023288264, Compound 3). View Source
